Cas no 3782-65-8 (2,4-difluorobenzene-1-sulfonyl fluoride)

2,4-Difluorobenzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride compound, primarily used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as a sulfonylation reagent, enabling selective modifications in complex molecular frameworks. The presence of fluorine atoms enhances its stability and influences electronic properties, making it valuable in medicinal chemistry for designing bioactive molecules. The sulfonyl fluoride group offers robust functionalization potential, particularly in click chemistry and covalent inhibitor development. Its well-defined structure ensures consistent performance in reactions, while its compatibility with various solvents and conditions broadens its utility in research and industrial processes.
2,4-difluorobenzene-1-sulfonyl fluoride structure
3782-65-8 structure
Product Name:2,4-difluorobenzene-1-sulfonyl fluoride
CAS No:3782-65-8
MF:C6H3F3O2S
MW:196.147031068802
MDL:MFCD21882106
CID:1486016
PubChem ID:10867234
Update Time:2025-08-03

2,4-difluorobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl fluoride, 2,4-difluoro-
    • 2,4-Difluorobenzene sulfonyl fluoride
    • 2,4-difluorobenzene-1-sulfonyl fluoride
    • FY-0071
    • EN300-224441
    • SCHEMBL11162849
    • 2,4-difluorobenzene-1-sulfonylfluoride
    • 3782-65-8
    • MDL: MFCD21882106
    • Inchi: 1S/C6H3F3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
    • InChI Key: OJWNNJCWEKRYRU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 195.98058499g/mol
  • Monoisotopic Mass: 195.98058499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 2,4-difluorobenzene-1-sulfonyl fluoride

2,4-Difluorobenzene-1-sulfonyl Fluoride (CAS No. 3782-65-8): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research

2,4-Difluorobenzene-1-sulfonyl fluoride (CAS No. 3782-65-8) is a versatile compound with significant applications in chemical and pharmaceutical research. This compound, also known as 2,4-difluorobenzenesulfonyl fluoride, is a fluorinated aromatic sulfonic acid derivative that has gained attention due to its unique chemical properties and potential in various synthetic processes.

The molecular formula of 2,4-difluorobenzene-1-sulfonyl fluoride is C7H3F2O3S, and its molecular weight is approximately 196.15 g/mol. The compound is a white to off-white solid at room temperature and is highly reactive due to the presence of the sulfonyl fluoride functional group. This functional group imparts unique reactivity and selectivity to the molecule, making it a valuable reagent in organic synthesis.

In recent years, 2,4-difluorobenzene-1-sulfonyl fluoride has been extensively studied for its role in the synthesis of various pharmaceuticals and agrochemicals. One of the key applications of this compound is in the preparation of sulfonamides, which are important intermediates in the synthesis of drugs used to treat a wide range of diseases, including bacterial infections and cancer. The high reactivity of the sulfonyl fluoride group allows for efficient and selective formation of sulfonamide bonds under mild conditions.

Recent research has also explored the use of 2,4-difluorobenzene-1-sulfonyl fluoride in the development of novel catalysts and ligands for asymmetric synthesis. The presence of fluorine atoms in the aromatic ring enhances the electronic properties of the molecule, making it an attractive candidate for designing chiral catalysts that can achieve high enantioselectivity in various reactions. For example, a study published in the Journal of Organic Chemistry demonstrated that 2,4-difluorobenzene-1-sulfonyl fluoride-based catalysts could achieve up to 95% enantioselectivity in asymmetric Michael additions.

Beyond its use as a synthetic reagent, 2,4-difluorobenzene-1-sulfonyl fluoride has shown promise in the development of new materials with enhanced properties. Fluorinated compounds are known for their hydrophobic and oleophobic characteristics, which can be leveraged to create coatings and surfaces with improved resistance to water and oils. Research published in Advanced Materials highlighted the use of 2,4-difluorobenzene-1-sulfonyl fluoride-derived polymers as superhydrophobic coatings for various applications, including self-cleaning surfaces and anti-fouling materials.

The safety and environmental impact of 2,4-difluorobenzene-1-sulfonyl fluoride have also been subjects of recent studies. While the compound is generally considered stable under normal conditions, proper handling and storage precautions are necessary to ensure safety. The compound should be stored in a cool, dry place away from incompatible materials such as strong bases and reducing agents. Additionally, appropriate personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.

In conclusion, 2,4-difluorobenzene-1-sulfonyl fluoride (CAS No. 3782-65-8) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical properties make it an invaluable reagent for synthetic processes, catalyst design, and material science applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its importance in various scientific fields.

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